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molecular formula C9H13NO B8753730 2-(Isopropylamino)phenol CAS No. 23504-11-2

2-(Isopropylamino)phenol

Cat. No. B8753730
M. Wt: 151.21 g/mol
InChI Key: BLCSQUZTWKPKSR-UHFFFAOYSA-N
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Patent
US07498467B2

Procedure details

Into a 300 mL autoclave were charged 12 g (109.92 mmol) of o-aminophenol, 100 mL (79 g; 1.4 mol) of acetone, 0.6 g of Pd/C (Pd content: 5% by mass) and 30 g of MgSO4, and the contents of the autoclave were heated at 100° C. while stirring under a hydrogen pressure of 1.0 MPa. After the elapse of 1 h, the hydrogen absorption was ceased, and the reaction was terminated. The resultant reaction solution was subjected to suction filtration to remove Pd/C and MgSO4 therefrom, and the filtrate thus separated was concentrated and then mixed with water to crystallize a reaction product. The thus obtained reaction product was dried to obtain 2-(isopropylamino)phenol. As a result, it was confirmed that the yield of 2-(isopropylamino)phenol was 93%, and the oxygen absorption initiation time as an index of determining an oxidation-inhibiting property thereof was 370 min.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][C:10]([CH3:12])=O.[O-]S([O-])(=O)=O.[Mg+2]>[Pd]>[CH:10]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])([CH3:12])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
30 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring under a hydrogen pressure of 1.0 MPa
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the elapse of 1 h, the hydrogen absorption
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
FILTRATION
Type
FILTRATION
Details
was subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to remove Pd/C and MgSO4
CUSTOM
Type
CUSTOM
Details
the filtrate thus separated
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
mixed with water
CUSTOM
Type
CUSTOM
Details
to crystallize a reaction product
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction product
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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